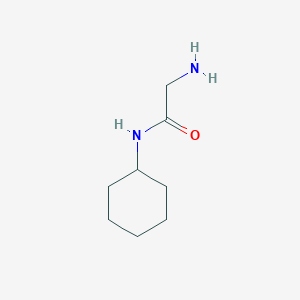

2-amino-N-cyclohexylacetamide

Description

Significance of 2-Amino-N-cyclohexylacetamide as a Fundamental Building Block

This compound serves as a crucial starting material, or building block, in the creation of a wide array of organic compounds. cymitquimica.com Its structure allows for a variety of chemical transformations, making it a versatile tool for chemists. The primary amino group provides a site for reactions such as acylation, alkylation, and the formation of Schiff bases, while the cyclohexyl group can influence the solubility and conformational properties of the resulting molecules.

The hydrochloride salt of this compound is particularly noted for its excellent water solubility, which is a desirable characteristic for its use in various biological assays and chemical formulations. chemimpex.com This solubility, combined with its stability under diverse reaction conditions, enhances its utility in the laboratory. chemimpex.com The compound's adaptability makes it a key ingredient for developing novel molecules with specific, targeted functions. chemimpex.comnetascientific.com

Overview of its Role in Advanced Organic Synthesis and Medicinal Chemistry

In the realm of advanced organic synthesis, this compound is employed to construct complex molecular architectures. chemimpex.comnetascientific.com Its bifunctional nature allows for stepwise or one-pot reactions to create libraries of compounds for screening purposes. For instance, it can be a key component in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical and agrochemical products. evitachem.comresearchgate.netresearchgate.net

The applications of this compound in medicinal chemistry are particularly noteworthy. cymitquimica.com It is a recognized intermediate in the development of new therapeutic agents. chemimpex.comcymitquimica.com Researchers have utilized this compound in the synthesis of molecules with potential analgesic (pain-relieving) and anti-inflammatory properties. chemimpex.com Furthermore, its derivatives have been investigated in neuroscience research for their potential to modulate neurotransmitter systems, which could be relevant for understanding and treating certain neurological disorders. chemimpex.com The structural framework provided by this compound is also explored for its potential to influence the biological activity of larger, more complex drug candidates. smolecule.com

For example, it has been used as a precursor in the synthesis of pyrimido[5,4-b]indoles, which are being studied as selective Toll-Like Receptor 4 (TLR4) ligands. nih.gov In one synthetic route, N-Boc glycine (B1666218) is reacted with cyclohexylamine (B46788), followed by deprotection, to yield this compound, which is then used in subsequent condensation reactions. nih.gov This highlights its practical application in creating sophisticated molecules with potential therapeutic value.

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H16N2O | scbt.com |

| Molecular Weight | 156.229 g/mol | scbt.com |

| CAS Number | 16817-90-6 | scbt.com |

| Canonical SMILES | C1CCC(CC1)NC(=O)CN | fluorochem.co.uk |

| InChI Key | MQLOXQXPTSLRTG-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLOXQXPTSLRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Amino N Cyclohexylacetamide and Its Derivatives

Established Synthetic Protocols

Traditional methods for synthesizing 2-amino-N-cyclohexylacetamide often involve direct acylation or multi-step procedures from simpler starting materials. These established protocols provide reliable routes to the target compound and its analogues.

Direct Acylation Routes from Cyclohexylamine (B46788) and Acetylating Agents

A primary and straightforward method for the synthesis of N-cyclohexylacetamide derivatives involves the direct acylation of cyclohexylamine. scielo.org.mx This approach typically utilizes an acetylating agent to introduce the acetyl group onto the amine.

One common method is the reaction of cyclohexylamine with acetic anhydride. smolecule.com This reaction is often conducted under mild conditions and can be optimized with catalysts in industrial settings to improve yield and purity. smolecule.com Another approach involves the use of acetyl chloride as the acylating agent. scielo.org.mx The acylation of amines, in general, is a fundamental reaction in organic synthesis, often used for creating protective groups or as a key step in the formation of a final product. scielo.org.mx

A study by Rice describes the condensation of an acetic acid intermediate with cyclohexylamine, catalyzed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to yield the N-cyclohexyl acetamide (B32628) derivative. nih.gov This highlights the use of coupling reagents to facilitate the amide bond formation.

| Acylating Agent | Catalyst/Reagent | Key Features |

| Acetic Anhydride | Often catalyst-free, can be optimized with catalysts | Mild conditions, suitable for industrial scale. smolecule.com |

| Acetyl Chloride | - | A common and reactive acetylating agent. scielo.org.mx |

| Acetic Acid | HATU, Triethylamine | Utilizes a coupling agent for efficient amide bond formation. nih.gov |

| Acetic Acid | Fe³⁺-montmorillonite clay | A single-step process using a reusable clay catalyst. google.com |

Multi-step Preparations from Simpler Precursors

Multi-step syntheses allow for the construction of this compound and its derivatives from more basic starting materials, offering flexibility in introducing various functional groups. These routes often involve the initial synthesis of a core structure followed by modifications.

For instance, the synthesis of 2-[1-(aminomethyl)cyclohexyl]acetamide (B13226761) hydrochloride, a related derivative, involves a multi-step pathway that includes catalytic hydrogenation to reduce a nitro group to an amine. vulcanchem.com Similarly, the synthesis of other complex acetamide derivatives often starts from simpler precursors and involves steps like nucleophilic substitution and condensation reactions to build the final molecule. ontosight.ai

A specific example involves the reaction of ethyl 3-amino-1H-pyrrole-2-carboxylate with phenyl isothiocyanate, followed by acid-catalyzed ring closure and subsequent alkylation and condensation steps to form a complex N-cyclohexyl acetamide derivative. nih.gov Another multi-step approach begins with the synthesis of 2-cyano-N-cyclohexylacetamide, which can then undergo further reactions to create more complex heterocyclic compounds. researchgate.netresearchgate.net

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.

Copper-Catalyzed Intermolecular Amidation of Unactivated Alkanes

A groundbreaking approach for the synthesis of N-cyclohexylacetamide involves the copper-catalyzed intermolecular amidation of unactivated C-H bonds in alkanes like cyclohexane (B81311). smolecule.comnih.govescholarship.org This method directly functionalizes the alkane, bypassing the need for pre-functionalized starting materials. smolecule.com

The reaction mechanism typically involves the generation of a tert-butoxy (B1229062) radical from an oxidant like tert-butyl peroxide. This radical abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. smolecule.com The cyclohexyl radical then reacts with a copper-amidate complex to yield the N-cyclohexylacetamide product. smolecule.com Studies have shown that these reactions preferentially functionalize secondary C-H bonds. nih.gov Various copper catalysts, including Cu(I) and Cu(II) salts, often in combination with ligands like phenanthroline, have been effectively used. nih.govescholarship.org

| Catalyst System | Oxidant | Key Mechanistic Step |

| Cu(I) or Cu(II) salts with ligands (e.g., phenanthroline) | tert-Butyl peroxide | Hydrogen atom abstraction from cyclohexane by tert-butoxy radical. smolecule.comnih.gov |

| Cu(acac)₂ | t-BuOOt-Bu | Direct heating of amides in cyclohexane. nih.govd-nb.info |

Catalytic Hydrogenation Utilizing Metal Catalysts (e.g., Fe⁰ and Pt/C)

Catalytic hydrogenation is a crucial technique in the synthesis of this compound derivatives, particularly for the reduction of functional groups. rsc.org For example, the reduction of a nitro group to an amine is a common step in multi-step syntheses and can be achieved with high yield using catalysts like palladium on carbon (Pd/C). vulcanchem.com

In the context of related compounds, the hydrogenation of paracetamol over carbon-supported ruthenium, cobalt, and nickel catalysts has been studied, which can lead to the formation of N-cyclohexylacetamide as a secondary product through hydrogenolysis. researchgate.net This highlights the role of catalyst choice in directing the reaction towards desired products or influencing the formation of byproducts. The selective reduction of carboxylic acids in the presence of amines using ruthenium-based catalysts and molecular hydrogen also represents a green and efficient method for N-alkylation, a related transformation. csic.es

Imidazolium (B1220033) Chloride Catalyzed Reactions

Imidazolium salts have emerged as efficient catalysts for various organic transformations, including those relevant to the synthesis of acetamides. nih.gov For example, imidazolium chloride can catalyze the Michael addition reaction, which can be a key step in constructing the carbon skeleton of certain derivatives. mdpi.com

Imidazolium chloride has been shown to be an effective catalyst for the transamidation of primary amines, offering a metal-free alternative for forming amide bonds. nih.gov Research has also demonstrated the use of imidazolium chloride in the synthesis of 1,3-diarylmidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), powerful organocatalysts in their own right. d-nb.info While direct catalysis for the primary target compound is not explicitly detailed, the utility of imidazolium-based systems in related amide-forming and C-C bond-forming reactions suggests their potential applicability.

Modern Synthetic Techniques

The synthesis of derivatives from this compound has been significantly advanced by the adoption of modern techniques that offer improved yields, shorter reaction times, and greater structural diversity.

Microwave-Assisted Synthesis of Heterocyclic Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netchim.it This technique has been effectively utilized in the synthesis of novel heterocyclic compounds derived from 2-cyano-N-cyclohexylacetamide, a key precursor. researchgate.netbenthamdirect.com The use of microwave irradiation significantly reduces reaction times, for instance, from 180 minutes under conventional heating to just 15 minutes, while also improving yields. beilstein-journals.org

Research has demonstrated the regioselective and facile synthesis of various heterocycles through microwave-assisted reactions. For example, innovative pyrimido[1,2-a]benzimidazoles, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines incorporating a cyclohexyl moiety have been successfully synthesized using this method. benthamdirect.com The process often involves the reaction of 2-cyano-N-cyclohexyl-3-acrylamide derivatives with nitrogen nucleophilic reagents under microwave irradiation. researchgate.netresearchgate.net This approach has proven highly efficient for creating a library of fused heterocyclic compounds. researchgate.net

Table 1: Examples of Microwave-Assisted Heterocycle Synthesis from 2-Cyano-N-cyclohexylacetamide Derivatives

| Starting Material | Reagent(s) | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Hydrazine (B178648) Derivatives | Pyrazole (B372694) Derivatives | High yield, short reaction time | researchgate.net |

| 2-Cyano-N-cyclohexyl-3-acrylamide derivatives | Hydrazine derivatives, 2-aminobenzimidazole (B67599), aminotriazole | Pyrazoles, Pyrimido[1,2-a]benzimidazoles, Triazolo[1,5-a]pyrimidines | Good yields, rapid synthesis | benthamdirect.com |

| N-alkyl-2-cyanoacetamides | Aldehydes, Malononitrile | N-alkylated 2-pyridones | Yield improved from 65-77% to 81-94% | beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nobelprize.orguwindsor.ca These reactions, including the Nobel Prize-winning Heck, Negishi, and Suzuki reactions, are instrumental in modifying core structures to introduce diverse functionalities. nobelprize.org The general mechanism involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. nobelprize.org

In the context of this compound derivatives, palladium-catalyzed cross-coupling is a key strategy for enhancing structural diversity and biological activity. researchgate.net For example, the Sonogashira coupling of 2-amino-3-bromopyridines (structurally related scaffolds) with terminal alkynes proceeds in moderate to excellent yields (72% - 96%) to form 2-amino-3-alkynylpyridines. scirp.org This methodology provides an effective route to introduce alkyne functionalities, which can serve as handles for further transformations. scirp.org Similarly, Suzuki-Miyaura type coupling with organoboron compounds is a widely used method for creating C(sp³)–C(sp³) bonds, allowing for the synthesis of complex arylethylamine derivatives. frontierspecialtychemicals.com These methods are crucial for building the molecular complexity required for targeted applications. researchgate.netfrontierspecialtychemicals.com

Click Chemistry Approaches for Structural Diversity

Coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, click chemistry has become a powerful tool for molecular assembly. sciencenet.cnnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring, linking two different molecular fragments. atdbio.commdpi.com This reaction is known for its reliability, specificity, and biocompatibility. nih.gov

Click chemistry offers a modular approach to expand the structural diversity of derivatives of this compound. researchgate.net By introducing azide (B81097) or alkyne functionalities into the core structure, it becomes possible to conjugate a wide array of molecules, including polymers, biomolecules, and other complex organic structures. atdbio.commdpi.com This strategy is particularly valuable in medicinal chemistry for lead identification and optimization, as the resulting triazole ring is metabolically stable and can contribute to the biological activity of the final compound. nih.gov The combination of palladium-catalyzed cross-coupling to introduce an alkyne handle, followed by a click reaction, represents a powerful sequence for creating highly functionalized and diverse molecular libraries from a common synthetic intermediate. researchgate.net

Reactivity Profiles and Transformations

The inherent chemical functionalities of this compound—namely the primary amine and the amide group—dictate its reactivity, allowing for a range of transformations to produce more complex molecules.

Amidation Reactions and N-Alkylamide Formation

The formation of the N-cyclohexylacetamide moiety itself is a key amidation reaction. The amination of C-H bonds provides a direct route to N-alkyl amide derivatives, bypassing traditional functional group interconversions. acs.org Research has shown that copper-catalyzed intermolecular amidation of cyclohexane with acetamide can produce N-cyclohexylacetamide. acs.orgescholarship.org While yields for this specific reaction were modest (38%), the process highlights a direct pathway for C-N bond formation at an unactivated C-H bond. acs.orgescholarship.org

Amides are generally unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, they can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. libretexts.org More advanced methods, such as a base-mediated dual-decarboxylative amidation using dioxazolones, have been developed to form N-alkylamides under mild, transition-metal-free conditions, even in a stereoretentive manner for chiral substrates. nih.gov

Table 2: Selected Amidation Reactions for N-Alkylamide Formation

| Substrates | Catalyst/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Cyclohexane, Acetamide | Copper catalyst, Di-tert-butyl peroxide (oxidant) | N-cyclohexylacetamide | C-H Bond Amination | acs.orgescholarship.org |

| Carboxylic Acids, Dioxazolones | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | N-alkyl(aryl)amides | Decarboxylative Amidation | nih.gov |

Cyclization Reactions Leading to Fused Heterocycles

The derivatives of this compound, particularly 2-cyano-N-cyclohexylacetamide, are highly valuable precursors for the synthesis of fused heterocyclic compounds. researchgate.netairo.co.in These reactions involve the cyclization of an appropriately functionalized acyclic precursor to form a stable ring system. airo.co.in

A common strategy involves the reaction of 2-cyano-N-cyclohexylacetamide with various reagents to build new rings onto the core structure. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an acrylamide (B121943) intermediate which can then be cyclized with hydrazine derivatives to form pyrazoles. researchgate.net More complex fused systems are also accessible; reaction of acrylamide derivatives with aminotriazole or 2-aminobenzimidazole under microwave irradiation leads to the formation of triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole (B3050247) derivatives, respectively. benthamdirect.com The reactivity of these intermediates towards diazonium salts can also afford hydrazones that subsequently cyclize to form fused systems like pyrazolo[5,1-c] researchgate.netresearchgate.netescholarship.orgtriazines. researchgate.netresearchgate.net These multicomponent reactions are efficient methods for constructing diverse heterocyclic scaffolds with high atom economy. researchgate.net

An exploration of advanced synthetic methodologies reveals the versatility of this compound's structural analog, 2-cyano-N-cyclohexylacetamide, as a precursor in forming a diverse array of heterocyclic derivatives. The presence of an active methylene (B1212753) group in 2-cyano-N-cyclohexylacetamide makes it a valuable synthon for constructing complex molecular architectures through various reaction pathways.

2 Advanced Synthetic Methodologies and Reaction Pathways

The chemical reactivity of 2-cyano-N-cyclohexylacetamide allows for its use in the synthesis of numerous heterocyclic systems. These reactions leverage the compound's polyfunctional nature, possessing both electrophilic and nucleophilic centers that can be targeted to build pyrazole, thiophene (B33073), thiazole (B1198619), pyrimidine (B1678525), and triazine rings.

1 Pyrazole Derivatives Formation (e.g., from Hydrazonoyl Chlorides, Hydrazine)

The synthesis of pyrazole derivatives from 2-cyano-N-cyclohexylacetamide is a well-established route, often involving cycloaddition or condensation reactions. A prominent method is the reaction with hydrazonoyl chlorides in a basic medium. semanticscholar.org This reaction proceeds regioselectively to afford aminopyrazole derivatives. eurjchem.com

For instance, the reaction of 2-cyano-N-cyclohexylacetamide with various substituted hydrazonoyl chlorides in the presence of a base like sodium ethoxide leads to the formation of 5-amino-4-(cyclohexylcarbamoyl)-1-aryl-1H-pyrazole-3-carboxylates. semanticscholar.orgresearchgate.net The active methylene group of the acetamide attacks the electrophilic carbon of the hydrazonoyl chloride, initiating a sequence of steps that culminates in the cyclization to the pyrazole ring. nih.gov

Another pathway involves the reaction of acrylamide derivatives of 2-cyano-N-cyclohexylacetamide with hydrazine hydrate. researchgate.net This process typically begins with a Knoevenagel condensation to form an α,β-unsaturated system, which then undergoes a Michael addition with hydrazine, followed by cyclization to yield the pyrazole-based structure. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Sodium ethoxide, ethanol | Ethyl 5-amino-4-(cyclohexylcarbamoyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | semanticscholar.org |

| 2-Cyano-N-cyclohexylacetamide | Hydrazonoyl Chlorides | Basic Condition | Amino Pyrazole Derivatives | researchgate.netscite.ai |

2 Thiophene and Thiazole Derivatives Synthesis

The versatility of 2-cyano-N-cyclohexylacetamide extends to the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. semanticscholar.org These syntheses often utilize the Gewald reaction or modifications thereof for thiophene formation, or the Hantzsch synthesis for thiazoles.

A common strategy involves the reaction of 2-cyano-N-cyclohexylacetamide with an isothiocyanate, such as phenylisothiocyanate, in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF). semanticscholar.orgeurjchem.com This forms a reactive potassium salt intermediate. Subsequent treatment of this intermediate with α-halo ketones or α-halo esters leads to the formation of highly substituted thiophene or thiazole derivatives. eurjchem.comnih.gov

For example, adding phenacyl bromide to the intermediate salt results in the formation of a 4-amino-5-benzoyl-N-cyclohexyl-2-(phenylamino)thiophene-3-carboxamide. researchgate.net Similarly, reaction with ethyl chloroacetate (B1199739) can yield thiazole derivatives. researchgate.net These reactions are powerful methods for creating a variety of substituted five-membered heterocyclic rings. nih.gov

Table 2: Synthesis of Thiophene and Thiazole Derivatives

| Starting Material | Reagents | Product Type | Example Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N-cyclohexylacetamide | 1. Phenylisothiocyanate, KOH/DMF2. 2-Bromo-1-phenylethan-1-one | Thiophene | 4-Amino-5-benzoyl-N-cyclohexyl-2-(phenylamino)thiophene-3-carboxamide | researchgate.net |

| 2-Cyano-N-cyclohexylacetamide | 1. Phenylisothiocyanate, KOH/DMF2. α-Halo ketones | Thiophene/Thiazole | Substituted Thiophenes and Thiazoles | eurjchem.comeurjchem.com |

3 Pyrimidine and Triazine Ring Constructions

The construction of six-membered heterocyclic rings such as pyrimidines and triazines from 2-cyano-N-cyclohexylacetamide or its derivatives showcases its utility in building more complex fused systems. These syntheses often rely on the reaction of a suitable precursor with dinucleophiles or through intramolecular cyclization pathways. nih.govresearchgate.net

For example, o-aminonicotinonitrile derivatives, which can be synthesized via cyclization involving a cyclohexyl derivative and cyanoacetamide, serve as key intermediates. nih.gov These intermediates can then be subjected to acylation followed by intramolecular heterocyclization to afford pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov

Furthermore, triazine rings can be constructed from derivatives of 2-cyano-N-cyclohexylacetamide. The reaction of enaminones with diazonium salts can lead to intermediate hydrazones that cyclize to form pyrazolo[5,1-c] eurjchem.comresearchgate.netCurrent time information in Bangalore, IN.triazine derivatives. researchgate.net Another method involves the diazotization of an amino-substituted precursor with nitrous acid to yield a triazine ring, such as a pyrido[2,3-d]triazine. nih.gov

3 Nucleophilic Acyl Substitution Reactions

While the amide group is generally less reactive than acid chlorides or anhydrides, it can still undergo substitution, particularly under forcing conditions or with acid or base catalysis. youtube.comyoutube.com For instance, the synthesis of 2-cyano-N-cyclohexylacetamide itself from ethyl cyanoacetate (B8463686) and cyclohexylamine is an example of nucleophilic acyl substitution, where the ethoxy group of the ester is replaced by the cyclohexylamino group. semanticscholar.org

The direct conversion of a stable amide like this compound to other carboxylic acid derivatives is challenging. However, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carbonyl group of a related carboxylic acid, facilitating its conversion to an amide by reaction with an amine. libretexts.org

4 Knoevenagel Condensation and Michael Addition Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com 2-Cyano-N-cyclohexylacetamide, with its activated methylene group flanked by a cyano and a carbonyl group, is an ideal substrate for this reaction. semanticscholar.org

A documented example is the Knoevenagel condensation of 2-cyano-N-cyclohexylacetamide with benzaldehyde, which yields the corresponding (E)-2-cyano-N-cyclohexyl-3-phenylacrylamide derivative. researchgate.net This reaction creates an α,β-unsaturated system, which is a versatile intermediate for further transformations. sigmaaldrich.com

This newly formed conjugated system is an excellent Michael acceptor. It can readily undergo a Michael addition reaction, which involves the 1,4-addition of a nucleophile. nih.gov For example, the acrylamide derivative formed from the Knoevenagel condensation can react with a nucleophile like hydrazine hydrate. This tandem Knoevenagel condensation-Michael addition sequence is a powerful tool for synthesizing complex molecules, such as pyrazole-based compounds, in a stepwise manner. researchgate.netd-nb.info

Sophisticated Molecular Characterization and Structural Elucidation of 2 Amino N Cyclohexylacetamide

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular architecture of 2-amino-N-cyclohexylacetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The cyclohexyl protons typically appear as a broad multiplet in the upfield region, while the protons of the acetamide (B32628) group and the amino group resonate at distinct chemical shifts. For example, in one analysis, the cyclohexyl protons were observed between δ 1.2–1.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon backbone, including the carbonyl carbon of the amide and the carbons of the cyclohexyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted NMR data. Actual experimental values can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | 7.5 - 8.5 | - |

| Cyclohexyl CH (attached to N) | 3.5 - 3.8 | 48.0 - 50.0 |

| Methylene (B1212753) CH₂ (alpha to C=O) | 3.2 - 3.4 | 44.0 - 46.0 |

| Amino NH₂ | 1.5 - 2.5 (broad) | - |

| Cyclohexyl CH₂ | 1.0 - 1.9 | 24.0 - 34.0 |

| Carbonyl C=O | - | 172.0 - 174.0 |

Note: This data is predictive and serves as a reference. Actual spectra should be consulted for definitive assignments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key vibrational modes for related acetamides include a strong absorption for the C=O (amide I) stretch, typically around 1660 cm⁻¹, and N-H stretching vibrations from the primary and secondary amines, which appear in the region of 3072-3342 cm⁻¹. vulcanchem.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1570 - 1515 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, with a molecular formula of C₈H₁₆N₂O, the expected molecular weight is approximately 156.23 g/mol . scbt.com Using Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺. For instance, ESI-MS analysis has shown an observed m/z of 209.2, corresponding to a related compound C₁₀H₂₁N₂O⁺. Predicted collision cross-section (CCS) values can also be calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, to further aid in identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.13355 |

| [M+Na]⁺ | 179.11549 |

| [M+K]⁺ | 195.08943 |

| [M-H]⁻ | 155.11899 |

Source: Predicted data from PubChemLite for (2S)-2-amino-2-cyclohexylacetamide. uni.lu

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification. A common approach involves reversed-phase HPLC, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is often performed using a UV detector. The conditions for analysis can be optimized to achieve good separation and peak shape. For example, a method for a structurally similar compound utilized a Kromasil C18 column with a mobile phase of a phosphate (B84403) buffer and methanol (B129727) mixture, with detection at 210 nm. Such methods are validated for linearity, recovery, and precision to ensure reliable quantification in various samples, including reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reaction progress and identifying the components in a mixture. For compounds like this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. For a related N-cyclohexylacetamide derivative, a mobile phase of 15% methanol in dichloromethane (B109758) was reported. The spots on the TLC plate can be visualized under UV light or by staining with an appropriate reagent, such as potassium permanganate (B83412) or ninhydrin, to detect the amino group. The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used for identification purposes. TLC is widely used to confirm the consumption of starting materials and the formation of the desired product during synthesis. sigmaaldrich.com

High-Resolution Structural Determination

Single Crystal X-ray Diffraction Analysis

Detailed research findings and data tables for the single-crystal X-ray diffraction analysis of this compound are not available at this time.

Computational Chemistry and in Silico Molecular Modeling Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular characteristics of 2-amino-N-cyclohexylacetamide derivatives.

Density Functional Theory (DFT) Studies

In some studies, a slightly modified basis set, B3LYP/6-31+G(d), has been used to account for non-covalent interactions, which is particularly important when studying intermolecular forces. researchgate.net Furthermore, comparisons are sometimes made with the Hartree-Fock (HF) method, often with the same 6-31G(d) basis set, to provide a comparative analysis of the results obtained from different theoretical approaches. semanticscholar.orgresearchgate.net The choice of the B3LYP functional is popular due to its proven validity in calculating the geometry and electronic properties of organic molecular systems. inpressco.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its ability to participate in chemical reactions. researchgate.netekb.eg

For derivatives of this compound, the energies of the HOMO and LUMO have been calculated to understand their electronic behavior. semanticscholar.orgraco.cat A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. This analysis helps in elucidating the regioselectivity of chemical reactions, where the interaction between the HOMO of a nucleophile and the LUMO of an electrophile often governs the reaction pathway. researchgate.net The HOMO-LUMO gap is a key parameter derived from DFT calculations that aids in correlating the structure of these compounds with their reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data for a Sample Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The ESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red or yellow areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netresearchgate.net

Harmonic Vibrational Frequency Reconnoitering

Harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. q-chem.comq-chem.com These calculations are not only crucial for identifying a synthesized compound by comparing its theoretical spectrum with the experimental one, but they also provide confirmation that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). mdpi.com

For derivatives of this compound, theoretical vibrational frequencies have been computed using methods like B3LYP/6-31G(d). semanticscholar.orgraco.cat The calculated frequencies are often scaled by an appropriate factor to account for the approximations inherent in the harmonic model and the chosen level of theory, thereby improving the agreement with experimental data. mdpi.com This analysis helps in assigning the various vibrational modes to specific functional groups within the molecule. ejournal.by

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges within a molecule. uni-muenchen.dewikipedia.orgresearchgate.net These charges provide insight into the distribution of electrons among the atoms and can influence various molecular properties, including the dipole moment and reactivity.

In studies of this compound derivatives, Mulliken atomic charges have been calculated to understand the electronic environment of each atom. semanticscholar.orgraco.cat The analysis can reveal which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). This information is complementary to ESP mapping in identifying potential sites for chemical reactions. It's important to note that Mulliken charges are known to be sensitive to the choice of the basis set. wikipedia.org

Table 2: Calculated Mulliken Charges for Selected Atoms in a Sample Derivative

| Atom | Charge (a.u.) |

| O1 | -0.55 |

| N1 | -0.72 |

| C1 | 0.68 |

| C2 | -0.25 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand the interaction between a ligand (small molecule) and a protein target. nih.govmdpi.com

For derivatives of this compound, molecular docking simulations have been employed to investigate their potential biological activity. mdpi.comresearchgate.netx-mol.com These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the active site of a target protein. For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR) to explore their potential as antimicrobial agents. mdpi.com The results of these simulations, often expressed as a docking score, can help in prioritizing compounds for further experimental testing. mdpi.com

Prediction of Interactions with Biological Targets

Computational docking studies and in silico analyses have been employed to predict the binding affinity and interaction patterns of this compound and its derivatives with various biological targets, including enzymes and receptors. These predictive models are crucial in the early stages of drug discovery for identifying potential therapeutic applications.

One area of investigation has been the interaction of N-cyclohexylacetamide derivatives with cyclooxygenase (COX) enzymes. mdpi.com Specifically, this compound has been evaluated as a potential reversible inhibitor of both COX-1 and COX-2, enzymes that are significant targets in the development of anti-inflammatory medications. The presence of the amino group and the cyclohexyl moiety are thought to play a role in its binding capabilities. vulcanchem.com The amino-acetamide side chain is predicted to facilitate hydrogen bonding, a key interaction in ligand-protein binding. vulcanchem.com

Molecular docking studies have explored the binding of related acetamide (B32628) derivatives to the active sites of various enzymes. For instance, in studies of modafinil (B37608) derivatives, which share a similar acetamide scaffold, the introduction of cyclic moieties like the cyclohexyl group was found to influence anti-inflammatory activity, suggesting a role in binding to targets like COX-2. mdpi.com The phenyl and amino groups of similar compounds are also hypothesized to modulate cyclooxygenase activity. The fundamental structure of this compound, with its cyclohexyl group and amino-acetamide side chain, provides a basis for potential interactions with enzymes and receptors. vulcanchem.comontosight.ai

Further computational studies have examined the binding of N-cyclohexylacetamide derivatives to other receptors. For example, research on related compounds has explored their interactions with opioid receptors, highlighting the importance of the N-substituted acetamide core in receptor binding. researchgate.netresearchgate.net Additionally, the amino group and pyridine (B92270) ring in some N-cyclohexyl acetamide derivatives suggest potential binding to proteins or nucleic acids, which could influence cellular signaling or metabolic processes. ontosight.ai The versatility of the this compound structure makes it a candidate for investigation against a range of biological targets. chemimpex.com

Table 1: Predicted Interactions of this compound and Related Compounds with Biological Targets This table is for informational purposes only and is based on computational predictions and preliminary research findings.

| Compound/Derivative Class | Biological Target | Predicted Interaction/Activity | Reference(s) |

|---|---|---|---|

| This compound | COX-1, COX-2 | Reversible inhibitor | |

| N-cyclohexylacetamide derivatives | COX-2 | Potential binding and anti-inflammatory effects | mdpi.com |

| Phenyl and amino group-containing acetamides | Cyclooxygenase (COX) | Modulation of enzyme activity | |

| N-substituted acetamide derivatives | Opioid receptors | Potential binding interactions | researchgate.netresearchgate.net |

| N-cyclohexyl acetamide derivatives with pyridine ring | Proteins, Nucleic acids | Potential binding and influence on cellular pathways | ontosight.ai |

| This compound | Various enzymes | Evaluation of enzyme activity in biochemical assays | chemimpex.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational changes and fluctuations of molecules, which is essential for understanding their interactions with biological systems. researchgate.netpsu.edu

Time-Dependent Ligand-Protein Interaction Studies

While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of this technique are well-established for studying ligand-protein interactions. researchgate.net MD simulations can be used to observe how a ligand like this compound and a target protein, such as COX-2, behave over time, revealing the stability of their binding and the key amino acid residues involved in the interaction. researchgate.net

For related compounds, MD simulations have been used to assess the stability of ligand-receptor complexes. For instance, in the study of U-compounds at opioid receptors, MD simulations helped to understand the conformational shifts in the receptors upon ligand binding. researchgate.net These simulations can reveal subtle but crucial details, such as the loss of a hydrogen bond contact, which can significantly impact binding affinity. researchgate.net Similarly, MD simulations are employed to validate docking results and to provide a more dynamic picture of the binding process. researchgate.net This approach allows researchers to move beyond a static picture and explore the flexibility and dynamic nature of the ligand-protein complex. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. woarjournals.orgnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. researchgate.net

While a specific QSAR study focused solely on this compound was not identified in the search results, related acetamide derivatives have been the subject of such analyses. woarjournals.orgnih.gov For example, QSAR studies have been conducted on N-benzylacetamide derivatives with anticonvulsant activity. woarjournals.org In these studies, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their biological activity. woarjournals.org

In one study, a QSAR model was developed for a series of N-benzylacetamide and 3-(phenylamino)propanamide derivatives. woarjournals.org The model revealed that descriptors related to the shape and electronic properties of the molecules were important for their anticonvulsant activity. woarjournals.org Such models can then be used to design new compounds with potentially improved activity. woarjournals.org The development of a robust QSAR model requires a dataset of compounds with a range of biological activities and structural diversity. woarjournals.orgresearchgate.net The validation of these models is a critical step to ensure their predictive power. woarjournals.orgnih.gov

Biological Activity and Mechanistic Understanding of 2 Amino N Cyclohexylacetamide and Its Analogues

Anti-inflammatory and Analgesic Properties

Derivatives of N-cyclohexylacetamide have been a focus of research for their potential to alleviate inflammation and pain. These properties are attributed to their interaction with key components of the inflammatory cascade.

A critical mechanism underlying the anti-inflammatory effects of these compounds is their ability to suppress the production of pro-inflammatory cytokines. Certain N-arylphthalimide derivatives, which can be considered structural analogues, have been shown to significantly reduce inflammation-associated proteins like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). brieflands.com In studies using lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells, specific 9-phenanthranilamide derivatives effectively suppressed the production of IL-6, IL-1β, and TNF-α. brieflands.com Similarly, other analogues have demonstrated a significant reduction in the levels of TNF-α and IL-6 in LPS-stimulated BV-2 microglial cells. brieflands.com This modulation of cytokine release is a key indicator of the anti-inflammatory potential of the N-cyclohexylacetamide scaffold.

Table 1: Effect of Analogues on Pro-inflammatory Cytokine Production

| Compound Type | Cell Line | Inducer | Effect | Source |

|---|---|---|---|---|

| 9-Phenanthranilamide derivatives | Microglial cells | LPS | Significant reduction in IL-6, IL-1β, and TNF-α | brieflands.com |

| N-Arylphthalimide derivative (Compound 33) | Carrageenan-induced lung inflammation model | Carrageenan | Reduction in COX-2, TNF-α, NF-κB, IL-6 | brieflands.com |

| Diaryl-1,2,4-triazole-3-thione derivative (Compound 18) | BV-2 microglial cells | LPS | Significant reduction in TNF-α and IL-6 | brieflands.com |

| Monocarbonyl Curcumin Analogues | Mouse Macrophages | LPS | Dose-dependent inhibition of TNF-α and IL-6 production | scienceopen.com |

The analgesic and anti-inflammatory activities of 2-amino-N-cyclohexylacetamide analogues are also linked to their interaction with cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Modafinil (B37608) derivatives, which include an acetamide (B32628) structure, have been shown to exert anti-inflammatory effects by reducing the mRNA expression levels of COX-2. mdpi.com

Structural analysis of COX-2 selective inhibitors containing a cyclohexyloxy group, such as N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide (B31651) (NS-398), reveals that these molecules bind within the cyclooxygenase channel. The methanesulfonamide moiety of NS-398 interacts with the side chain of Arg-120, a key amino acid for its inhibitory action. nih.gov Molecular docking studies of other inhibitor classes have also identified key interactions within the active sites of both COX-1 and COX-2, often involving hydrogen bonds with residues like ARG120 and TYR355, alongside various hydrophobic interactions. ekb.eg Furthermore, the development of dual inhibitors targeting both histone deacetylases and COX-2 underscores the utility of related chemical structures in modulating this pain and inflammation pathway. mdpi.com

Antimicrobial Efficacy

The N-cyclohexylacetamide scaffold has been incorporated into molecules designed to combat microbial infections, showing efficacy against various pathogens.

Analogues of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. A novel photoactivatable diarylacetylene, for instance, was found to be preferentially bactericidal against Gram-positive species. frontiersin.org Its mechanism is believed to involve the production of reactive oxygen species upon photoactivation, leading to a rapid loss of bacterial envelope integrity. frontiersin.org The enhanced susceptibility of Gram-positive bacteria compared to Gram-negative bacteria is attributed to the latter's protective lipopolysaccharide-rich outer membrane. frontiersin.org The need for new antimicrobials is critical due to widespread resistance. nih.gov For context, established antibiotics show potent activity against Gram-positive pathogens, with compounds like Dalbavancin exhibiting a minimal inhibitory concentration at which 90% of isolates are inhibited (MIC90) of 0.03 mg/L for Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of Selected Agents Against Gram-Positive Bacteria

| Agent | Bacterial Strain | Activity Metric (MIC90) | Source |

|---|---|---|---|

| Dalbavancin | S. aureus (including MRSA) | 0.03 mg/L | nih.gov |

| Dalbavancin | E. faecalis | 0.06 mg/L | nih.gov |

| Ceftaroline | S. aureus (MRSA) | 1-2 mg/L | nih.gov |

| Ceftobiprole | S. aureus (MRSA) | 1 mg/L | nih.gov |

Note: This table includes data for established antibiotics to provide a benchmark for antimicrobial efficacy against Gram-positive bacteria.

Enzyme and Receptor Modulation

Beyond inflammation and microbial targets, the structural framework of this compound is relevant to the modulation of fundamental cellular enzymes like histone deacetylases.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov The typical structure of an HDAC inhibitor consists of a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group that chelates the zinc ion in the active site. The N-cyclohexylacetamide moiety can serve as a component of the cap and linker region.

Research into novel HDAC inhibitors has yielded compounds with significant potency. For example, a lead compound developed through click chemistry, which did not feature a cyclohexyl group but shared the linker-cap concept, was found to inhibit HDAC1 with a half-maximal inhibitory concentration (IC50) of 104 nM, comparable to the approved drug Vorinostat (SAHA). nih.gov In another study, novel tricyclic analogues of Vorinostat were synthesized and evaluated, with some compounds showing IC50 values for HDAC inhibition in the low micromolar range. ibb.waw.pl Furthermore, the development of dual-function molecules, such as those that inhibit both HDACs and COX enzymes, highlights the adaptability of these chemical scaffolds. mdpi.com Specific derivatives have shown high selectivity and potent inhibition of certain HDAC isoforms, such as HDAC6, with IC50 values in the low nanomolar range. mdpi.comnih.gov

Table 3: Inhibitory Activity of Analogous Compounds on Histone Deacetylases (HDACs)

| Compound Series/Name | Target | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Vorinostat Analogue (7t) | HDAC8 | 1.95 µM | ibb.waw.pl |

| Vorinostat Analogue (7e) | HDAC8 | 5.67 µM | ibb.waw.pl |

| Click-Chemistry HDACi (5g) | HDAC1 | 104 nM | nih.gov |

| Vorinostat (SAHA) | HDAC1 | 140 nM | nih.gov |

| Benzimidazole-fluorobenzyl (A6) | HDAC6 | 0.011 µM | mdpi.com |

| Benzimidazole-fluorobenzyl (B6) | HDAC6 | 0.005 µM | mdpi.com |

| Quinazoline-based inhibitor (Compound 44) | HDAC6 | 17 nM | nih.gov |

Acetylcholinesterase Inhibition

Derivatives of this compound have been explored as inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

Studies have shown that introducing the N-cyclohexylacetamide moiety into various molecular scaffolds can yield potent AChE inhibitors. For instance, a series of N-substituted quinazoline (B50416) derivatives bearing a thioacetamide (B46855) linker were synthesized and evaluated for their inhibitory potential against both AChE and butyrylcholinesterase (BChE). mdpi.com The structure-activity relationship analysis revealed that substitutions on the amino group of the acetamide linker were crucial for activity. One derivative, compound 3e , which features a more complex substituent than a simple cyclohexyl group, demonstrated exceptionally high inhibitory potential towards AChE, with an IC₅₀ value of 9.26 nM, surpassing the standard drug donepezil (B133215) (IC₅₀ = 16.43 nM). mdpi.com These compounds showed significant selectivity for AChE over BChE. mdpi.com

In another study, novel tacrine (B349632) analogues incorporating piperazine-containing acetamide and butyrylamide chains were synthesized. These compounds also showed inhibitory effects against both AChE and BChE, with IC₅₀ values in the sub-micromolar range. journalijar.com Furthermore, the precursor 2-cyano-N-cyclohexylacetamide has been used to create novel β-lactam derivatives that exhibit acetylcholinesterase inhibition. nih.gov While direct data on this compound itself is limited, the consistent activity of its more complex analogues underscores the importance of the N-cyclohexylacetamide fragment in designing cholinesterase inhibitors. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Quinazoline derivative 3e | AChE | 0.00926 | mdpi.com |

| Donepezil (Reference) | AChE | 0.01643 | mdpi.com |

| Tacrine-piperazine-acetamide analogue 8 | AChE | 0.52 | journalijar.com |

Protein Kinase Inhibition (e.g., Nek2, CDK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, Pim-1)

The this compound scaffold has been utilized in the synthesis of compounds targeting protein kinases, which are crucial regulators of cellular signaling pathways. researchgate.net Dysregulation of these kinases is implicated in numerous diseases, including cancer.

While direct inhibition data for this compound against the specified kinases is not prominent in the literature, its derivatives have been incorporated into scaffolds known to possess kinase inhibitory activity. For example, pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors like 2-cyano-N-cyclohexylacetamide, are recognized as a notable class of protein kinase inhibitors. researchgate.net These structures can function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases. researchgate.net

Research into specific kinase targets has identified related structures as potent inhibitors. Derivatives of O6-cyclohexylmethylguanine, which shares the cyclohexyl feature, have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). rcsb.org One such derivative, containing an N-3-hydroxypropyl group, showed an IC₅₀ of 45 nM against CDK2. rcsb.org The crystal structure of this inhibitor bound to the CDK2/cyclin A complex revealed a unique network of hydrogen bonds contributing to its potency. rcsb.org The combination of CDK inhibitors with inhibitors of other pathways, such as the EGFR-ERK pathway, is also an area of active investigation for synergistic anticancer effects. nih.gov

Although compounds explicitly named this compound are not listed as lead inhibitors for kinases like Nek2, EGFR, or MEK in major studies, the chemical tractability of the N-cyclohexylacetamide moiety makes it a valuable component in the design of libraries for screening against these important therapeutic targets. ljmu.ac.uknih.gov

Adenosine (B11128) Receptor Antagonism (e.g., A1 and A2A subtypes)

Analogues of this compound have demonstrated significant activity as antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes. These receptors are implicated in a variety of physiological processes, and their modulation is a target for treating conditions like Parkinson's disease and other neurological disorders. nih.govnih.govmdpi.com

Research has shown that the N⁶-cyclohexyl substitution on adenosine derivatives is a key feature for high affinity at the A₁ receptor. d-nb.info Specifically, N⁶-cyclohexyladenosine (CHA) is a well-known A₁-selective agonist, but modifications to the ribose sugar can convert this activity from agonism to antagonism. d-nb.info For example, 2',3'-dideoxy-N⁶-cyclohexyladenosine acts as an A₁-selective antagonist, indicating that the hydroxyl groups on the ribose are essential for agonist activity. d-nb.info The related compound N⁶-cyclohexyl-9-methyladenine also shows high affinity for the A₁ receptor. d-nb.info

More complex derivatives incorporating the N-cyclohexylacetamide structure have also been developed. A series of xanthinyl-8-thioglycolic acid derivatives, including one with an N-cyclohexylacetamide moiety, were synthesized and found to be selective adenosine receptor antagonists. researchgate.net In the search for dual A₁/A₂A antagonists, 2-aminopyrimidine (B69317) derivatives have been identified as a promising class. nih.gov One such compound, 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, showed high affinity for both A₁ (Ki = 9.54 nM) and A₂A (Ki = 6.34 nM) receptors. nih.gov While not a direct acetamide, this highlights the utility of amine-bearing scaffolds in targeting these receptors.

Table 2: Binding Affinity (Ki) of Selected Analogues at Adenosine Receptors

| Compound | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | Human A₁ | 9.54 | nih.gov |

| 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | Human A₂A | 6.34 | nih.gov |

General Enzyme Activity Evaluation in Biochemical Assays

This compound hydrochloride is recognized as a useful tool in biochemical research. chemimpex.com Its water solubility and defined structure make it a suitable compound for use in various biochemical assays designed to evaluate enzyme activity. chemimpex.com Such assays are fundamental for understanding metabolic pathways and for identifying potential new drug targets. chemimpex.comresearchgate.net The use of synthetic substrates in these assays allows researchers to measure the rate of an enzyme-catalyzed reaction, providing quantitative data on enzyme function. nih.gov The N-cyclohexylacetamide structure can be found in compounds used in these research settings, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]acetamide, highlighting the utility of this chemical class in probing biological systems. plos.org

Neuropharmacological Research

The ability of this compound and its analogues to interact with key neurological targets has made them subjects of neuropharmacological research.

Modulation of Neurotransmitter Systems

Research has indicated that this compound hydrochloride has the potential to modulate neurotransmitter systems. chemimpex.com This property makes it a compound of interest for researchers in neuropharmacology who are investigating the mechanisms of action of neurological disorders. chemimpex.com The modulation of neurotransmitter release is a key mechanism for many centrally acting drugs. For instance, adenosine receptor antagonists can influence the release of other neurotransmitters like dopamine (B1211576) and glutamate, which is a basis for their therapeutic potential in Parkinson's disease. nih.govimrpress.com The structural similarity of some N-cyclohexylacetamide analogues to known neuromodulatory agents suggests their potential to influence these complex signaling pathways.

Antidepressant Activity Studies (for specific derivatives)

Specific derivatives of this compound have been evaluated for antidepressant activity in preclinical models. A notable study investigated derivatives of 1,2,4-triazino[5,6-b]indole-3-thione, where one compound, {2-(5H- d-nb.infochemimpex.comnih.govtriazino[5,6-b]indol-3-ylthio)-N-cyclohexylacetamide} (designated as 3r ), was assessed in a rat model of depression induced by olfactory bulbectomy. nih.govnih.gov

The study found that 14-day oral administration of compound 3r (at 70 mg/kg) produced a significant antidepressant effect. nih.govnih.gov It reversed behaviors associated with depression in the model, such as hyperactivity in an open field test. nih.gov Specifically, it significantly reduced ambulation and rearing scores compared to the untreated bulbectomized group. nih.gov The activity of compound 3r was comparable to the established antidepressants imipramine (B1671792) and fluoxetine. nih.gov Furthermore, the compound was shown to normalize heart rate, suggesting an effect on the monoaminergic system, which is a primary target for many antidepressant drugs. nih.govnih.gov These findings identify this specific N-cyclohexylacetamide derivative as a promising candidate for further development as an antidepressant agent. nih.gov

Table 3: Effect of Derivative 3r on Rearing Behavior in Olfactory Bulbectomized (OBX) Rats

| Treatment Group | Rearing Score (Mean) | Source |

|---|---|---|

| Sham Control | 15.33 | nih.gov |

| OBX Control | 34.16 | nih.gov |

| OBX + Imipramine (20 mg/kg) | 16.50 | nih.gov |

| OBX + Fluoxetine (30 mg/kg) | 18.66 | nih.gov |

Role in Biological Systems

The biological significance of this compound and its analogues can be understood through its identification as a potential metabolite in plants and through various studies investigating the interaction of these compounds with biological targets.

Identification as a Metabolite (e.g., in Arabidopsis thaliana)

While direct metabolomic studies confirming the presence of this compound in Arabidopsis thaliana are not extensively documented, a closely related compound, N-cyclohexylacetamide, has been identified as a metabolite in this model plant species. smolecule.com This discovery suggests a potential role for cyclohexylamide-containing compounds in plant biochemistry. smolecule.com The metabolic pathways that might lead to the synthesis or degradation of such compounds in plants are still under investigation. The presence of the amino group in this compound suggests it could be involved in or be a product of amino acid metabolism pathways within the plant.

Metabolomic studies in Arabidopsis thaliana have revealed a vast and complex network of primary and secondary metabolites that are crucial for growth, development, and defense. nih.govprotocols.io The identification of novel metabolites, including those with unique structural features like a cyclohexyl ring, contributes to a deeper understanding of plant biochemistry. Further research employing advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy will be crucial to definitively identify and quantify this compound in plant tissues and to elucidate its metabolic context.

General Interaction Studies with Biological Targets

The unique chemical structure of this compound, featuring both a lipophilic cyclohexyl group and a polar amino group, makes it an interesting candidate for interaction with various biological targets. Its hydrochloride salt form exhibits good solubility in water, facilitating its use in a variety of biological assays. chemimpex.com

Studies on this compound and its analogues have pointed towards their potential to modulate the activity of enzymes and interact with cellular receptors. For instance, derivatives of N-cyclohexylacetamide have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. smolecule.com The amino group in this compound could further enhance its interaction with biological targets through the formation of hydrogen bonds or ionic interactions.

The broader class of compounds containing the acetamide moiety is known to participate in various biological processes. For example, some acetamide derivatives have been explored for their anti-inflammatory and analgesic properties. smolecule.com The structural similarities of this compound to known therapeutic agents suggest it might interact with similar biological targets, such as receptors involved in pain and inflammation pathways. smolecule.com

Furthermore, research on structurally related pyrimido[5,4-b]indoles, which were synthesized using this compound as a starting material, has identified these compounds as selective ligands for Toll-like receptor 4 (TLR4). nih.gov This indicates that the core structure of this compound can serve as a scaffold for developing molecules that interact with specific immune receptors. Computational docking studies of these more complex derivatives suggest that the cyclohexyl group can fit into hydrophobic pockets of the receptor, while other parts of the molecule engage in specific interactions that determine the compound's activity. nih.gov

Interactive Data Table: Biological Activity of this compound and its Analogues

| Compound/Analogue | Biological Activity/Interaction | Research Focus |

|---|---|---|

| N-cyclohexylacetamide | Identified as a metabolite | Plant Biochemistry (Arabidopsis thaliana) smolecule.com |

| This compound hydrochloride | Building block for pharmaceuticals, used in biochemical assays | Drug Discovery, Neuroscience chemimpex.com |

| N-cyclohexylacetamide derivatives | Potential acetylcholinesterase inhibitors | Neurodegenerative Diseases smolecule.com |

| 2-(4-aminophenyl)-N-cyclohexylacetamide | Potential anti-inflammatory and analgesic properties | Pain and Inflammation smolecule.com |

Structure Activity Relationship Sar Studies and Rational Design of 2 Amino N Cyclohexylacetamide Derivatives

Identification of Pharmacophoric Elements

The essential structural components of 2-amino-N-cyclohexylacetamide derivatives that are crucial for their biological activity are known as pharmacophoric elements. Research has focused on elucidating the role of various functional groups and structural motifs.

Influence of Functional Groups and Their Positional Arrangement

The amino group is a key functional group, and its substitution can significantly modulate activity. For instance, the primary amino group can act as a hydrogen bond donor, a feature often important for receptor binding. The acetamide (B32628) linkage provides a stable backbone and its carbonyl oxygen can act as a hydrogen bond acceptor. The relative positioning of these groups is critical for establishing the correct orientation within a biological target's binding site.

Studies on related acetamide derivatives have shown that the introduction of different substituents can lead to a range of biological activities, including anti-inflammatory and analgesic properties. smolecule.com The specific arrangement of these groups dictates the molecule's ability to interact with biological targets. ashp.org

Contribution of the Cyclohexyl Moiety to Lipophilicity and Membrane Permeability

The cyclohexyl group is a significant contributor to the lipophilicity of this compound derivatives. This non-polar, bulky group enhances the molecule's ability to partition into lipid environments, which is a crucial factor for crossing biological membranes, such as the blood-brain barrier. The lipophilicity imparted by the cyclohexyl moiety can influence the pharmacokinetic properties of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) profile.

In a series of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated p-substituted phenyl ring, which increases lipophilicity, were among the most active antimicrobial agents, demonstrating the importance of this property for penetrating the phospholipid bilayer of cell membranes. srce.hr The presence of a cyclohexyl group in other molecular scaffolds has also been shown to increase activity in certain biological assays, further highlighting its role in enhancing membrane permeability. nih.gov

Impact of Halogenation and Other Substitutions on Biological Activity

The introduction of halogen atoms and other substituents onto the this compound framework can profoundly impact biological activity. Halogenation, the substitution with fluorine, chlorine, bromine, or iodine, can alter a molecule's size, lipophilicity, and electronic properties, which in turn can affect its binding affinity and metabolic stability. nih.gov

For example, studies on A2B adenosine (B11128) receptor antagonists showed that monohalogenation at a specific position (position 8) resulted in potent ligands, while halogenation at another position (position 7) or dihalogenation led to a decrease in affinity that was dependent on the size of the halogen. diva-portal.org The introduction of a fluorine atom, in particular, has been noted to improve solubility and microsomal stability in some series of compounds. diva-portal.org

Other substitutions, such as the introduction of large, non-hydrogen bonding groups, have been shown to enhance activity in some contexts, whereas hydrogen-bonding groups at the same position can lead to a significant loss of activity. nih.gov The strategic placement of various substituents is a key strategy in the optimization of lead compounds.

Role of Sulfonamide and Amide Groups

In some derivatives, the amide or amino group is replaced or supplemented with a sulfonamide group. Sulfonamides are also capable of hydrogen bonding and can act as a bioisosteric replacement for other functional groups. google.com The presence of a sulfonamide moiety has been explored in various drug discovery programs and can significantly influence the biological profile of a compound. brieflands.com For instance, in the development of Toll-like receptor 4 (TLR4) ligands, the replacement of a thioacetamide (B46855) with other groups was explored to understand the structural requirements for activity. nih.gov

Effect of Isoquinoline (B145761) Moiety

The incorporation of an isoquinoline moiety into the structure of this compound derivatives introduces a bicyclic aromatic system that can significantly alter the compound's properties. amerigoscientific.comwikipedia.org Isoquinoline and its derivatives are found in many naturally occurring alkaloids with a wide range of biological activities. wikipedia.org

The isoquinoline ring system can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor. amerigoscientific.com The fusion of this moiety to the core structure can lead to compounds with kinase inhibitory activity, among other effects. google.com The synthesis of isoquinolin-2(1H)-yl-acetamide derivatives has been a subject of interest, with the potential for creating diverse chemical libraries for drug discovery. acs.org

Strategies for Activity and Selectivity Optimization

The optimization of the biological activity and selectivity of this compound derivatives involves a variety of medicinal chemistry strategies. A primary approach is the systematic modification of the lead compound's structure and the evaluation of these changes through biological assays.

One common strategy is to explore the effects of different substituents on the aromatic rings or other parts of the molecule. This can involve varying the size, electronic properties, and hydrogen-bonding capacity of the substituents to fine-tune the interaction with the biological target. For example, replacing a hydrogen atom with different halogens or small alkyl groups can lead to significant changes in potency and selectivity. diva-portal.org

Another approach is to modify the linker between different parts of the molecule. For instance, lengthening or shortening the acetamide chain can alter the distance and orientation between key pharmacophoric elements, potentially leading to improved binding. nih.gov

Furthermore, isosteric and bioisosteric replacements are frequently employed. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, a carboxamide moiety might be replaced with a sulfonamide or other groups to investigate the impact on activity. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, are also valuable tools in the rational design of new derivatives. These methods can help to identify key structural features that are correlated with biological activity and to predict the activity of novel compounds before they are synthesized. woarjournals.org

The following table provides examples of modifications and their observed effects on the activity of related compounds.

| Compound/Modification | Observed Effect on Activity | Reference |

| N5-methyl derivative of a pyrimido[5,4-b]indole | Reduced cytotoxicity while maintaining TLR4 agonist activity. | nih.gov |

| Substitution with large, non-hydrogen bonding groups (e.g., bromo, iodo) at C8 of a pyrimido[5,4-b]indole | Enhancement of TLR4 activity. | nih.gov |

| Substitution with hydrogen bonding groups (e.g., amino, cyano, carboxamido) at C8 of a pyrimido[5,4-b]indole | Significant loss of TLR4 activity. | nih.gov |

| Introduction of a cyclohexyl group to a pyridine-3-carboxamide (B1143946) derivative | Increased antimicrobial activity against Gram-positive and Gram-negative strains. | nih.gov |

| Monohalogenation at position 8 of an A2B adenosine receptor antagonist | Produced potent ligands. | diva-portal.org |

| Halogenation at position 7 and dihalogenation of an A2B adenosine receptor antagonist | Halogen-size-dependent decay in affinity. | diva-portal.org |

| Introduction of a fluorine atom in A2B adenosine receptor antagonists | Improved solubility and microsomal stability. | diva-portal.org |

Functional Group Synergy for Targeted Biological Pathways

The biological activity of this compound derivatives is not merely the sum of the contributions of individual functional groups, but rather arises from the synergistic interplay between them. The core scaffold, consisting of an amino group, an acetamide linkage, and a cyclohexyl ring, provides a framework that can be strategically decorated with various substituents to target specific biological pathways. ontosight.ai

Research into related heterocyclic systems demonstrates the importance of this synergy. For instance, in the development of adenosine receptor (AR) ligands, small structural modifications to a core scaffold can dramatically influence affinity, selectivity, and the functional profile, ranging from full agonist to antagonist or even inverse agonist. mdpi.com The strategic combination of substituents is key to achieving these diverse outcomes. For example, in a series of 2-mercapto-quinazolinones, SAR studies revealed that modifications to both the quinazolinone core and the N-substituted acetamide moiety were necessary to achieve potent inhibition of the NDH-2 enzyme in Mycobacterium tuberculosis. acs.org